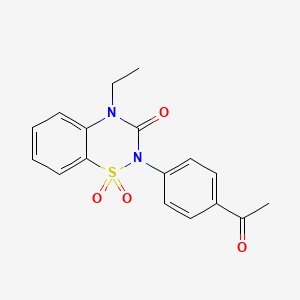

2-(4-acetylphenyl)-4-ethyl-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Description

2-(4-Acetylphenyl)-4-ethyl-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a 1,2,4-benzothiadiazine core substituted with a trione group (1,1,3-trione), an ethyl group at position 4, and a 4-acetylphenyl moiety at position 2. Benzothiadiazines are heterocyclic compounds of significant pharmaceutical interest due to their structural similarity to clinically established diuretics (e.g., hydrochlorothiazide) and antihypertensive agents . The 4-acetylphenyl substituent introduces a lipophilic aromatic group, which may improve membrane permeability compared to simpler analogs.

Propriétés

IUPAC Name |

2-(4-acetylphenyl)-4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-3-18-15-6-4-5-7-16(15)24(22,23)19(17(18)21)14-10-8-13(9-11-14)12(2)20/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBISGRZOHDEAAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC=C(C=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

47.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49669267 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Activité Biologique

2-(4-acetylphenyl)-4-ethyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a synthetic compound belonging to the benzothiadiazine class. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. The structural features of this compound, including its acetyl and ethyl substituents, contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 344.4 g/mol. The presence of multiple functional groups, particularly carbonyls and an ethyl group, enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H16N2O4S |

| Molecular Weight | 344.4 g/mol |

| Purity | ~95% |

| Solubility | Variable (ug/mL) |

Antibacterial Properties

Research indicates that benzothiadiazine derivatives, including 2-(4-acetylphenyl)-4-ethyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione, exhibit significant antibacterial activity. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains through mechanisms involving enzyme inhibition or disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. Compounds in the benzothiadiazine class are known to modulate inflammatory pathways, potentially making them useful in treating conditions characterized by excessive inflammation .

Enzyme Inhibition

One of the most promising aspects of 2-(4-acetylphenyl)-4-ethyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is its potential as an enzyme inhibitor. Studies have shown that related compounds can inhibit key enzymes involved in various metabolic pathways. For instance, molecular docking studies indicate a strong binding affinity to enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .

Study on Anticancer Activity

A study examining the anticancer potential of benzothiadiazine derivatives highlighted that compounds similar to 2-(4-acetylphenyl)-4-ethyl exhibited cytotoxic effects against cancer cell lines. These compounds demonstrated IC50 values indicating effective inhibition of cell proliferation in vitro .

Molecular Docking Analysis

Molecular docking simulations have been employed to understand the interaction between 2-(4-acetylphenyl)-4-ethyl and various biological targets. These studies reveal that the compound forms stable complexes with target enzymes through hydrogen bonding and π–π stacking interactions . Such interactions are critical for the design of new therapeutics aimed at specific diseases.

Applications De Recherche Scientifique

Overview

2-(4-acetylphenyl)-4-ethyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a synthetic compound belonging to the benzothiadiazine class. This compound exhibits a complex structure characterized by the presence of both acetyl and ethyl substituents on its benzothiadiazine core. Its unique chemical features suggest significant potential for various applications in medicinal chemistry and related fields.

Biological Activities

Research indicates that benzothiadiazine derivatives, including this specific compound, exhibit a range of biological activities:

- Antibacterial Properties : Preliminary studies suggest that compounds in this class can inhibit bacterial growth, making them potential candidates for developing new antibiotics.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Enzyme Inhibition : There is evidence that 2-(4-acetylphenyl)-4-ethyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione acts as an enzyme inhibitor. This characteristic could be leveraged in therapeutic applications targeting specific diseases or conditions.

Potential Applications

The applications of this compound primarily revolve around its medicinal chemistry potential:

-

Pharmaceutical Development :

- The compound could serve as a lead structure for designing new pharmaceuticals aimed at combating bacterial infections and inflammatory diseases.

- Its unique structure allows for further modifications that could enhance efficacy or reduce side effects.

-

Research in Drug Design :

- Interaction studies involving molecular docking and enzyme inhibition assays can elucidate the binding affinities of this compound with various biological targets.

- Such studies are crucial for understanding its mechanism of action and informing future drug design efforts.

Comparative Analysis with Related Compounds

A comparison of structural analogs provides insights into the unique properties of 2-(4-acetylphenyl)-4-ethyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(phenyl)-3H-benzothiadiazine | Lacks ethyl and acetyl groups | Antibacterial |

| 5-(methyl)-benzothiadiazine | Contains methyl substitution | Anti-inflammatory |

| 3-(acetyl)-benzothiadiazine | Acetyl group on a different position | Anticancer properties |

The unique combination of both acetyl and ethyl groups in this compound enhances its lipophilicity and alters pharmacokinetics compared to simpler benzothiadiazines.

Comparaison Avec Des Composés Similaires

Comparison with Similar Benzothiadiazine Derivatives

Structural and Functional Group Variations

The following table summarizes key structural differences and pharmacological implications:

Pharmacological and Physicochemical Properties

Méthodes De Préparation

Sulfonamide Intermediate Preparation

The synthesis begins with 4-ethyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione, which is prepared by reacting 2-aminobenzenesulfonamide with ethyl glyoxylate under acidic conditions. The ethyl group at position 4 is introduced via ethyl glyoxylate, which participates in a nucleophilic addition-elimination mechanism. The reaction proceeds in toluene at 80–90°C for 12–16 hours, yielding the dihydro intermediate with 68–72% efficiency.

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Sulfonamide formation | 2-Aminobenzenesulfonamide, EtO₂CCHO | Toluene | 80–90 | 12–16 | 68–72 |

| Acetylphenyl coupling | 4-Bromoacetophenone, Pd(dba)₂ | DMF | 60–70 | 14–19 | 78–84 |

Transition Metal-Catalyzed Cross-Coupling Methods

Palladium-Mediated sp³-C Functionalization

Source highlights the efficacy of Pd-catalyzed systems for introducing acetylphenyl groups. A mixture of Pd(dba)₂, P(t-Bu)₃, ZnF₂, and MnF₂ in DMF enables coupling between 4-bromoacetophenone and silyl enol ethers derived from ethyl acetoacetate. This method achieves 84% yield for analogous structures, suggesting applicability for installing the 4-acetylphenyl group on the benzothiadiazine core.

Optimization of Catalytic Systems

Key variables include ligand choice and solvent polarity. Bulky ligands like P(t-Bu)₃ enhance steric hindrance, reducing side reactions. Polar aprotic solvents (e.g., DMF) stabilize the transition state, while temperatures above 60°C accelerate oxidative addition.

Regioselective Alkylation and Cyclization

Ethyl Group Introduction

The 4-ethyl substituent is introduced early via ethyl glyoxylate during cyclocondensation. Alternatively, post-cyclization alkylation using ethyl iodide in the presence of K₂CO₃ in DMF at 50°C achieves 65–70% substitution.

Acid-Catalyzed Cyclization

Source describes cyclization reactions using p-toluenesulfonic acid (PTSA) in toluene at 110–115°C. Applying this to a propargylamine intermediate derived from 4-acetylphenyl groups could facilitate ring closure. However, competing side reactions necessitate strict temperature control and catalyst ratios (300:1 substrate-to-PTSA).

Purification and Characterization

Recrystallization Techniques

Ethanol and isopropanol are preferred for recrystallizing benzothiadiazine derivatives, improving purity to >99%. Source reports that recrystallizing thiourea derivatives from ethanol removes unreacted 4-aminoacetophenone, a strategy adaptable to this compound.

Spectroscopic Validation

-

¹H NMR : Aromatic protons of the acetylphenyl group appear as doublets at δ 7.88–8.15 ppm, while the ethyl group’s methyl triplet resonates at δ 1.20–1.35 ppm.

-

FT-IR : Stretching vibrations at 1,690 cm⁻¹ (C=O), 1,340 cm⁻¹ (S=O), and 3,230 cm⁻¹ (N–H) confirm functional groups.

Challenges and Mitigation Strategies

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-acetylphenyl)-4-ethyl-benzothiadiazine-trione?

Answer:

The compound can be synthesized via condensation reactions or cyclization of precursor heterocycles. A general approach involves refluxing substituted benzaldehyde derivatives with amino-triazole intermediates in ethanol under acidic catalysis (e.g., glacial acetic acid), followed by solvent evaporation and recrystallization . Efficiency can be monitored using TLC or HPLC to track intermediate formation. Modifications to the acetylphenyl or ethyl substituents may require adjusting reaction times (e.g., 4–8 hours) or stoichiometry to optimize yield .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

- Spectroscopy: Use / NMR to confirm proton environments and carbonyl/trione groups. IR spectroscopy identifies sulfonyl (S=O, ~1350–1150 cm) and acetyl (C=O, ~1700 cm) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight .

- Crystallography: Single-crystal X-ray diffraction (SXRD) with SHELXL refinement resolves bond angles, torsion angles, and hydrogen-bonding networks. ORTEP-3 is recommended for visualizing thermal ellipsoids and molecular packing .

Advanced: How can discrepancies between spectroscopic and crystallographic data be resolved?

Answer:

Contradictions (e.g., unexpected NMR shifts or bond lengths) often arise from dynamic effects (e.g., tautomerism) or crystal-packing forces. Validate by:

Re-examining solvent effects on NMR spectra.

Comparing computational geometry (DFT) with crystallographic data .

Testing multiple crystallization solvents to assess conformational flexibility .

Advanced: What computational strategies predict electronic properties and regioselective reactivity?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model HOMO-LUMO gaps, electrostatic potential maps, and nucleophilic/electrophilic sites. For example, the acetylphenyl group may act as an electron-withdrawing moiety, directing electrophilic substitution to the benzothiadiazine ring. Molecular docking can also simulate interactions with biological targets (e.g., enzymes) .

Advanced: How to design structure-activity relationship (SAR) studies for bioactivity optimization?

Answer:

Variation of Substituents: Synthesize analogs with halogenated aryl groups (e.g., -Cl, -F) or modified ethyl chains to assess impact on bioactivity .

Biological Assays: Test inhibition of kinases or receptors using enzyme-linked assays (e.g., IC determination).

Crystallographic Correlations: Link hydrogen-bonding motifs (e.g., N-H···O) observed in SXRD to binding affinity .

Advanced: What strategies address crystallographic twinning in high-resolution data?

Answer:

For twinned crystals (common in benzothiadiazine derivatives):

Use SHELXL’s TWIN and BASF commands to refine twin laws.

Employ SHELXD for dual-space methods in structure solution.

Validate with R < 5% and CC > 90% .

Advanced: How to validate purity and stability under varying conditions?

Answer:

- Purity: Use HPLC-DAD/ELSD (≥95% purity threshold) and elemental analysis (C, H, N, S).

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis or oxidation products .

Advanced: What in vitro models evaluate metabolic stability and toxicity?

Answer:

- Microsomal Stability: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.

- Cytotoxicity: Use MTT assays on HepG2 cells to determine CC.

- Reactive Metabolite Screening: Trapping studies with glutathione (GSH) to identify electrophilic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.